molecular formula C25H23NO3 B10766404 5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

Cat. No.: B10766404
M. Wt: 390.5 g/mol
InChI Key: CXHVTSVFMMQERU-CGSQFYLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MAM2201 N-pentanoic acid metabolite-d5 is a deuterated form of the metabolite of MAM2201, a synthetic cannabinoid. This compound is primarily used as an internal standard for the quantification of MAM2201 N-pentanoic acid metabolite by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms are incorporated at specific positions to distinguish it from the non-deuterated form during analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAM2201 N-pentanoic acid metabolite-d5 involves the incorporation of deuterium atoms at specific positions on the molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of MAM2201 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-pentanoic acid metabolite-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of MAM2201 N-pentanoic acid metabolite-d5 is primarily related to its role as an internal standard. It does not exert biological effects but serves as a reference compound in analytical procedures. The deuterium atoms in the molecule allow for differentiation from the non-deuterated form, enabling accurate quantification and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAM2201 N-pentanoic acid metabolite-d5 is unique due to its specific deuteration pattern, which provides distinct mass spectrometric properties. This allows for precise quantification and differentiation from other metabolites and compounds in complex biological matrices .

Properties

Molecular Formula

C25H23NO3

Molecular Weight

390.5 g/mol

IUPAC Name

5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid

InChI

InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D

InChI Key

CXHVTSVFMMQERU-CGSQFYLRSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O

Origin of Product

United States

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